Drosulfakinin 1

Description

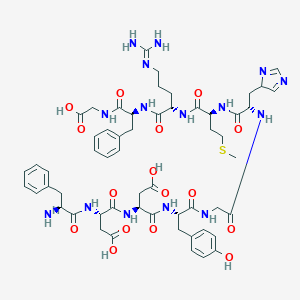

Structure

2D Structure

Properties

CAS No. |

117457-90-6 |

|---|---|

Molecular Formula |

C56H73N15O16S |

Molecular Weight |

1244.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

FMKJGDDKLFOKKG-UJIYZKTISA-N |

SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

sequence |

FDDYGXMRFG |

Synonyms |

callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |

Origin of Product |

United States |

Molecular and Genetic Foundations of Drosulfakinin

The Drosulfakinin (Dsk) Gene: Expression and Regulation

The Drosulfakinin (Dsk) gene in Drosophila melanogaster encodes a precursor protein that gives rise to several active neuropeptides. umich.edunih.gov Expression of the Dsk gene is primarily localized to the central nervous system (CNS). umich.edunih.govnih.gov It is considered an abundant transcript in the adult fly head. umich.edunih.gov Specific expression has been identified in various parts of the CNS, including the brain lobe, optic lobe, subesophageal ganglion, thoracic ganglia, and the eighth abdominal neuromere. nih.govuniprot.org In the larval CNS, DSK expression is concentrated in medial neurosecretory cells, with projections extending anteriorly into the brain and posteriorly down the ventral ganglion. umich.edunih.gov

The expression of the Dsk gene is not limited to a single life stage; rather, it is present throughout the entire developmental timeline of Drosophila melanogaster. Research has confirmed that the dsk transcript is expressed during the larval, pupal, and adult stages. umich.edunih.govuniprot.org Immunocytochemical analyses have shown that the expression of DSK peptides begins early in development and persists, with both the intensity of staining and the number of immunoreactive cells increasing as the fly progresses from larva to adult. nih.gov This continuous and widespread expression pattern suggests that DSK peptides play fundamental roles in neural function across all stages of life. umich.edu

Table 1: Developmental Expression of the Dsk Gene

| Developmental Stage | Presence of Dsk Transcript | Location of DSK Peptide Expression |

|---|---|---|

| Larval | Yes umich.edunih.govuniprot.org | Medial neurosecretory cells of the CNS umich.edunih.gov |

| Pupal | Yes umich.edunih.govuniprot.org | Central Nervous System nih.gov |

The transcription of the Dsk gene is not static but is dynamically regulated by various internal and external factors, including environmental cues. One of the most significant regulatory factors identified is social isolation. Multiple studies using RNA-sequencing have demonstrated that social deprivation or isolation leads to a marked downregulation in the expression of the Dsk gene in the brains of adult flies. biologists.comelifesciences.orgnih.govnih.govbiorxiv.org This change in gene expression is directly linked to behavioral modifications, particularly an increase in aggression among socially isolated individuals. biologists.comnih.govnih.gov

Nutritional status is another environmental cue that modulates Dsk expression. For instance, starvation has been shown to up-regulate Dsk transcript levels 24 hours after the onset of nutritional deprivation. uniprot.org These findings highlight that the Dsk gene is part of a sophisticated regulatory network that allows the organism to adapt its behavior and physiology in response to changing environmental conditions.

Drosulfakinin Peptide Variants and Processing

The Dsk gene does not code for a single peptide but for a proprotein that undergoes post-translational processing to yield multiple, structurally distinct peptide variants. umich.edu This processing occurs at basic amino acid residues within the precursor sequence. umich.edu At least three distinct peptides have been identified as products of the Dsk gene: Drosulfakinin-1 (DSK-I), Drosulfakinin-2 (DSK-II), and Drosulfakinin-0 (DSK-0). nih.govnih.gov

The primary peptide variants derived from the Dsk gene have been isolated and structurally characterized.

Drosulfakinin-1 (DSK-I) was the first to be isolated from an extract of adult flies. umich.edunih.gov Its amino acid sequence was determined to be FDDYGHMRF-NH2 (Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-amide). sdbonline.orgnih.gov

Drosulfakinin-2 (DSK-II) is structurally related to DSK-I but contains a five-amino acid extension at its N-terminus. sdbonline.orgumich.edu Its sequence is GGDDQFDDYGHMRF-NH2 (Gly-Gly-Asp-Asp-Gln-Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-amide). sdbonline.orgnih.gov

Drosulfakinin-0 (DSK-0) possesses a distinct structure compared to DSK-I and DSK-II. nih.gov Its sequence is NQKTMSFNH2 (Asn-Gln-Lys-Thr-Met-Ser-Phe-amide). nih.gov The C-terminus of DSK-0 is -SFamide, which contrasts with the -RFamide C-terminus of DSK-I and DSK-II, suggesting DSK-0 may belong to a novel peptide family. nih.govnih.gov

Immunocytochemical studies indicate that all three peptides—DSK-I, DSK-II, and DSK-0—are often processed from the same precursor polypeptide and are expressed within the same cells in the CNS. nih.gov

Table 2: Amino Acid Sequences of Drosulfakinin Peptides

| Peptide Variant | Amino Acid Sequence |

|---|---|

| Drosulfakinin-1 (DSK-I) | FDDYGHMRF-NH2 sdbonline.orgnih.gov |

| Drosulfakinin-2 (DSK-II) | GGDDQFDDYGHMRF-NH2 sdbonline.orgnih.gov |

A key post-translational modification that significantly impacts the biological activity of DSK peptides is tyrosine sulfation. sdbonline.org This process involves the addition of a sulfate group to the hydroxyl group of a tyrosine residue, a reaction catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST) within the Golgi apparatus. wikipedia.org The tyrosine residue (Y) within the sequences of DSK-I and DSK-II is a target for this modification. umich.edunih.gov

Naturally occurring Drosulfakinins can exist in both sulfated (sDSK) and non-sulfated (nsDSK) forms. sdbonline.org This sulfation is critical for the full spectrum of their biological activity. For example, sulfated DSK-I (sDSK I) was found to increase the frequency of heart contractions in larval, pupal, and adult Drosophila. sdbonline.org In contrast, non-sulfated DSK-I (nsDSK I) only elicited this effect during the larval stage, demonstrating that sulfation extends the functional window of the peptide's activity. sdbonline.org This modification is known to play a crucial role in strengthening protein-protein interactions, which is essential for receptor binding and signal transduction. wikipedia.org

The Drosulfakinin peptides exhibit clear structural relationships. DSK-II is an N-terminal extension of DSK-I, with both peptides sharing an identical C-terminal sequence (FDDYGHMRF-NH2). sdbonline.orgumich.edu This shared C-terminus, which ends in -RFamide, classifies them as members of the FMRFamide-like peptide superfamily and establishes their homology to vertebrate CCK. umich.edunih.govumich.edu

In contrast, DSK-0 is structurally distinct. Its C-terminal -SFamide sequence differentiates it from the classical sulfakinin structure of DSK-I and DSK-II. nih.gov Despite the structural similarity of DSK-I and DSK-II to other -RFamide peptides found in Drosophila, such as Dromyosuppressin (DMS), they are expressed in unique and non-overlapping sets of neurons, indicating distinct functional roles. umich.edu

Neuroanatomical Localization and Neural Circuit Integration

Identification and Mapping of Drosulfakinin-Expressing Neurons

The localization of DSK-expressing neurons has been mapped to specific cell clusters within the central nervous system of Drosophila melanogaster. These neurons are strategically positioned to integrate various internal and external signals and to modulate a range of behaviors from feeding and metabolism to sexual conduct and nociception.

A significant population of DSK-expressing neurons is found among the medial neurosecretory cells in the fly brain. Specifically, four pairs of these neurons, classified as MP1 and MP3 neurons based on their cell body locations, have been identified as expressing DSK. sdbonline.orgnih.govelifesciences.org In the larval nervous system, two main sets of brain neurons, the MP1 and Sv neurons, have been shown to express DSK. sdbonline.org The MP1 neurons, in particular, are considered a major source of DSK that regulates downstream neural circuits. sdbonline.org These neurons are involved in suppressing both male and female sexual behaviors. sdbonline.org The DSK-expressing MP1 and MP3 neurons are also known to receive inputs related to age, metabolic status, and housing conditions, allowing them to regulate mating, feeding, and sugar sensing. researchgate.net

Drosulfakinin is also prominently expressed in the pars intercerebralis (PI), a region of the insect brain functionally analogous to the mammalian hypothalamus. nih.govfrontiersin.org Crucially, DSK is co-expressed with Drosophila insulin-like peptides (DILPs) in a subset of neurosecretory cells known as insulin-producing cells (IPCs). nih.govfrontiersin.orgmendeley.com This co-localization suggests a coordinated role for DSK and insulin signaling in the regulation of feeding, metabolism, and satiety. mendeley.comnih.gov The IPCs that produce both DSK and DILPs have cell bodies in the PI and extend axons to various neurohemal release sites, indicating a hormonal function for DSK in signaling satiety. nih.govfrontiersin.org Activation of DSK-producing neurons within the IPCs has been shown to decrease food consumption and enhance choosiness in male courtship, linking satiety state to reproductive behavior. nih.govpnas.org

The distribution of DSK-expressing neurons extends throughout the central nervous system, including the brain and the ventral nerve cord (VNC), which is analogous to the vertebrate spinal cord. sdbonline.orgnih.govnih.govjanelia.org DSK and its receptors are broadly expressed in the larval CNS. nih.gov A key finding is the identification of a DSKergic descending neuronal pathway that originates in the brain and projects to the VNC. sdbonline.org This descending pathway is crucial for the modulation of sensory information, particularly in the context of nociception, providing a top-down control mechanism from the brain to the VNC. sdbonline.org

| DSK-Expressing Neuronal Population | Location | Key Functions |

| Medial Neurosecretory Cells (MP1, MP3) | Brain | Regulation of sexual behavior, feeding, and sugar sensing sdbonline.orgresearchgate.net |

| Sv Neurons | Larval Brain | Nociception modulation sdbonline.org |

| Insulin-Producing Cells (IPCs) | Pars Intercerebralis (PI) | Regulation of satiety, food intake, and metabolism nih.govmendeley.comnih.gov |

Drosulfakinin Receptor-Expressing Neuronal Populations

The biological effects of DSK are mediated by its binding to specific G protein-coupled receptors. Identifying the neuronal populations that express these receptors is critical to understanding the specific circuits modulated by DSK signaling. In Drosophila, two DSK receptors have been identified: CCKLR-17D1 and CCKLR-17D3.

The DSK receptor CCKLR-17D1 plays a significant role in the modulation of thermal nociception. This receptor is expressed in a population of neurons in the VNC known as "Goro" neurons. sdbonline.org These neurons are part of the circuit that processes noxious thermal stimuli. nih.gov DSK released from the descending pathway originating in the brain acts on CCKLR-17D1 in Goro neurons to negatively regulate their activity. sdbonline.org This inhibitory action attenuates the nociceptive response, demonstrating a descending modulatory mechanism for pain perception in Drosophila. sdbonline.orgnih.gov The absence of DSK or its receptors leads to hypersensitivity to noxious heat. sdbonline.orgnih.gov

The second DSK receptor, CCKLR-17D3, is broadly expressed in the CNS and is particularly enriched in neurons that also express the fruitless (fru) gene, a key regulator of male sexual behavior. sdbonline.orgresearchgate.netnih.gov These fru-expressing neurons constitute the neural circuitry governing most aspects of male courtship. researchgate.net The DSK receptor CCKLR-17D3 is found in many of these neurons, including the P1 neurons, which are command neurons for courtship, and in the mushroom bodies, which are centers for learning and memory. sdbonline.org DSK signaling through CCKLR-17D3 in this circuitry acts to suppress male sexual behaviors. sdbonline.orgresearchgate.netnih.gov This indicates that DSK functions antagonistically to the courtship-promoting P1 neurons, thereby providing a mechanism to balance sexual arousal levels. sdbonline.orgresearchgate.netnih.gov The widespread expression of CCKLR-17D3 in the mushroom bodies also suggests a role for DSK in modulating other behaviors such as learning, locomotion, and sleep. sdbonline.org

| DSK Receptor | Expressing Neuronal Population | Location | Key Functions |

| CCKLR-17D1 | Goro Neurons | Ventral Nerve Cord (VNC) | Negative regulation of thermal nociception sdbonline.orgnih.gov |

| CCKLR-17D3 | fruitless-expressing neurons (including P1 neurons and mushroom bodies) | Central Nervous System (CNS) | Suppression of male sexual behavior, modulation of learning, locomotion, and sleep sdbonline.orgresearchgate.netnih.gov |

Functional Connectivity and Circuit Interactions

Drosulfakinin (DSK) expressing neurons are integrated into neural circuits that control aggression and courtship, where they function downstream of a specific subset of P1 neurons. sdbonline.orgelifesciences.org Transsynaptic tracing, electrophysiology, and behavioral epistasis experiments have revealed that Dsk-expressing neurons are functionally connected to and act downstream of P1a neurons, a subset of approximately 8 to 10 pairs of P1 neurons, to specifically regulate fighting behavior in Drosophila melanogaster. sdbonline.orgelifesciences.org

The functional relationship is particularly evident in the context of aggression. Activation of this P1a subset of neurons typically promotes both aggression and courtship. elifesciences.orgfrontiersin.org However, when these neurons are activated in flies with a knockout of the Dsk gene, the aggression-promoting effect is dramatically suppressed, while the courtship-promoting effect remains intact. sdbonline.orgelifesciences.org This dissociation indicates that the Dsk system is a specific downstream pathway required for mediating the aggressive output of P1a neuron activation. sdbonline.orgelifesciences.org The neuropeptide Dsk and its receptor, CCKLR-17D1, are crucial components of this pathway for modulating aggression. elifesciences.org

In contrast to their role in promoting aggression, Dsk neurons appear to have an antagonistic relationship with P1 neurons concerning sexual behavior. sdbonline.org Research suggests that Dsk neurons and P1 neurons interact to oppositely regulate male courtship. sdbonline.org Specifically, four pairs of fruM-expressing Dsk neurons (MP1 and MP3) have been identified that suppress both male and female sexual behaviors. sdbonline.org This suppression is dependent on the secretion of the neuropeptide DSK-2, which acts on its receptor CCKLR-17D3, found on many fruM neurons, including the P1 neurons themselves. sdbonline.org This suggests a model where Dsk neurons act to inhibit courtship, functioning antagonistically to the courtship-promoting P1 neurons. sdbonline.org

Table 1: Summary of Drosulfakinin 1 and P1 Neuron Interactions

| Interaction Type | Behavior | Dsk Neuron Function | Key Findings |

| Downstream | Aggression | Mediates aggression signal | Dsk neurons act downstream of P1a neurons to control fighting. sdbonline.orgelifesciences.org Loss of the Dsk gene suppresses the aggression-promoting effect of P1a activation. elifesciences.org |

| Antagonistic | Courtship/Sexual Behavior | Suppresses sexual behavior | Dsk neurons and P1 neurons oppositely regulate male courtship. sdbonline.org DSK-2 peptide acts on CCKLR-17D3 receptors on P1 neurons to inhibit courtship. sdbonline.org |

Drosulfakinin (Dsk) neurons receive direct synaptic input from upstream circuits that process and integrate sensory and internal state information related to sexual behavior. sdbonline.orgelifesciences.org In females, Dsk-expressing neurons, particularly the DSK-MP1 neurons, are direct downstream targets of pC1 neurons. sdbonline.orgelifesciences.org The R71G01-GAL4 driver line, which labels pC1 neurons among a few others, has been instrumental in elucidating this connection. elifesciences.orgnih.gov

Multiple lines of evidence confirm this functional connectivity. Techniques such as GFP Reconstitution Across Synaptic Partners (GRASP) and trans-Tango have been used to demonstrate that Dsk-expressing neurons are postsynaptic to R71G01-GAL4 neurons. sdbonline.orgelifesciences.orgnih.gov Furthermore, patch-clamp recordings have shown that activating R71G01-GAL4 neurons induces strong electrical responses in DSK-MP1 neurons. elifesciences.org Electron microscopy (EM) reconstruction has provided a high-resolution view of these connections, revealing that pC1 neurons provide intense synaptic input specifically onto MP1b neurons, a subset of DSK-MP1 neurons. sdbonline.orgelifesciences.org

The functional significance of this input is tied to female sexual receptivity. pC1 neurons are known to act as a central node that integrates sex-related sensory cues, such as courtship song and pheromones, with the female's mating status. sdbonline.orgresearchgate.net Activation of these upstream R71G01-GAL4/pC1 neurons promotes female receptivity. elifesciences.orgnih.gov This pro-receptivity effect is significantly suppressed in flies with a mutation in the Dsk gene, demonstrating that Dsk neurons are critical functional targets of pC1 neurons in the modulation of female sexual behavior. elifesciences.orgresearchgate.net

Table 2: Input Signals to Drosulfakinin Neurons

| Input Neuron Population | Dsk Neuron Target | Experimental Evidence | Functional Role |

| pC1 neurons | DSK-MP1 neurons (specifically MP1b) | EM reconstruction, GRASP, trans-Tango, Patch-clamp recordings sdbonline.orgelifesciences.org | Transmit integrated sex-related sensory cues to modulate female sexual receptivity. sdbonline.orgresearchgate.net |

| R71G01-GAL4 neurons (includes pC1) | DSK-MP1 and DSK-MP3 neurons | GRASP, trans-Tango, Behavioral epistasis elifesciences.orgnih.gov | Activation promotes female receptivity; this effect is suppressed by Dsk mutation. elifesciences.org |

Modulation of Aggressive Behavior

Drosulfakinin signaling is a key regulator of aggression in Drosophila. Studies have demonstrated that the Dsk system, including the neuropeptide and its receptors, is integral to the initiation and intensity of fighting behaviors. Loss-of-function mutations in either Dsk or its receptor, CCKLR-17D1, lead to a reduction in aggressive displays. open.ac.uksdbonline.orgnih.gov Conversely, thermogenetic activation of Dsk-expressing neurons promotes aggression in male flies. open.ac.uksdbonline.org

Regulation of Male Aggression and Fighting Behavior

Drosulfakinin directly influences male-on-male aggressive encounters. The neuropeptide and its receptor, CCKLR-17D1, are crucial for normal levels of aggression. nih.gov Research indicates that inactivating Dsk-expressing neurons decreases male aggressive behavior, while activating these same neurons leads to an increase in fighting. sdbonline.org This suggests that Dsk signaling is both necessary and sufficient for the modulation of aggressive acts. At the circuit level, Dsk-expressing neurons appear to function downstream of a subset of P1 neurons, which are known to be involved in controlling male-specific behaviors, to regulate fighting. open.ac.uksdbonline.org

Social Isolation-Induced Aggression and U-shaped Dependence

Social isolation is a known trigger for heightened aggression in Drosophila. Interestingly, the expression of the gene encoding Drosulfakinin is downregulated in the brains of socially isolated flies. nih.govnih.govelifesciences.org Knockdown of Dsk has been shown to significantly increase aggression specifically in these socially isolated individuals. nih.govnih.govresearchgate.net

The relationship between Dsk signaling and social isolation-induced aggression is not linear. Research points to a U-shaped dependence, where both the silencing and the genetic activation of Dsk neurons result in an increase in aggression in isolated flies. nih.govnih.govnih.gov This suggests that an optimal level of Dsk signaling is necessary to maintain normal levels of aggression and that deviations in either direction, either too little or too much signaling, can lead to heightened aggressive states. nih.govnih.gov This modulatory role of Dsk appears to be specific to the context of social isolation, as it is not observed in group-housed flies. nih.gov

| Experimental Condition | Effect on Dsk Signaling | Observed Aggressive Behavior |

|---|---|---|

| Social Isolation | Downregulation of Dsk expression | Increased Aggression |

| Dsk Knockdown in Isolated Flies | Decreased Dsk levels | Significantly Increased Aggression |

| Silencing of Dsk Neurons in Isolated Flies | Inhibited Dsk release | Increased Aggression |

| Activation of Dsk Neurons in Isolated Flies | Increased Dsk release | Increased Aggression |

Establishment of Dominance and Winner Effects

Beyond regulating individual aggressive acts, Drosulfakinin signaling is also implicated in the establishment of social hierarchies. sdbonline.org During fights, dominant "winner" flies can be distinguished from subordinate "losers." Studies have shown that winners exhibit increased calcium activity in their Dsk-expressing neurons. sdbonline.orgnih.gov

Furthermore, the conditional overexpression of Dsk can promote the "winner effect," where a fly is more likely to win subsequent encounters after an initial victory. nih.gov This suggests a positive correlation between the level of Dsk signaling and the establishment of social dominance. nih.gov This role in hierarchy formation highlights the broader function of the Dsk system in shaping social dynamics within a population. sdbonline.org

Regulation of Sexual Behaviors

Drosulfakinin plays a significant, and often opposing, role in the sexual behaviors of male and female Drosophila. While it acts as a suppressor of male courtship, it is a promoter of female receptivity, demonstrating its sex-specific influence on reproductive behaviors.

Suppression of Male Courtship and Sexual Arousal

The Drosulfakinin system acts to inhibit male sexual behavior. The neuropeptide functions through its receptor, CCKLR-17D3, within the fruitless-expressing neural circuitry, which is known to govern male sexual behaviors, to suppress courtship directed at females. sdbonline.org Dsk neurons have been found to physiologically interact with and act antagonistically to the male-specific P1 neurons, which are considered a command center for male sexual behaviors. sdbonline.orgresearchgate.net This antagonistic relationship helps to balance the male's level of sexual arousal. sdbonline.org This function of Dsk is not limited to courtship but also extends to other arousal-related behaviors such as sleep and spontaneous walking. sdbonline.org

Promotion of Female Sexual Receptivity

In contrast to its role in males, Drosulfakinin promotes sexual receptivity in female flies. open.ac.uknih.govelifesciences.org Loss of Dsk function in females leads to reduced receptivity to male courtship, while overexpression of Dsk enhances their receptivity. open.ac.uknih.govelifesciences.org This effect is mediated by the DSK peptide acting through one of its receptors, CCKLR-17D3. open.ac.uknih.govelifesciences.orgbiorxiv.org

Two specific pairs of Dsk-expressing neurons in the central brain have been identified as key players in promoting female receptivity. open.ac.uknih.govelifesciences.org These neurons receive input from pC1 neurons, which are known to integrate sex-related cues and information about the female's mating status. open.ac.uknih.govelifesciences.org This neural pathway, from pC1 to Dsk neurons, demonstrates how Drosulfakinin is integrated into the broader female sex circuitry to modulate receptive behaviors. open.ac.uknih.govelifesciences.org

| Sex | Effect of Drosulfakinin | Receptor Involved | Interacting Neurons |

|---|---|---|---|

| Male | Suppression of Courtship and Sexual Arousal | CCKLR-17D3 | P1 Neurons (antagonistic interaction) |

| Female | Promotion of Sexual Receptivity | CCKLR-17D3 | pC1 Neurons (receives input from) |

Interaction with Sex-Specific Neural Circuitry (fruitless, doublesex)

Drosulfakinin (DSK) plays a crucial role in modulating sexual behaviors in Drosophila melanogaster through its interaction with sex-specific neural circuits governed by the fruitless (fru) and doublesex (dsx) genes. The fru gene is a master regulator of male courtship behavior, and its male-specific products (FruM) are expressed in a neural circuit that controls most aspects of this intricate behavior. nih.govnih.gov DSK signaling functions within this well-defined circuitry to regulate sexual arousal. nih.govresearchgate.net

Research has identified that DSK-expressing neurons physiologically interact with and antagonize the function of male-specific P1 neurons, which are a key command center for male sexual behaviors. nih.govresearchgate.net This antagonistic relationship helps to balance arousal levels and modulate the intensity and occurrence of courtship. nih.gov The DSK neuropeptide circuit shows significant overlap with the fruitless-expressing neural network, indicating a direct influence on the core machinery of male sexual behavior. nih.gov Specifically, the DSK-2 peptide, acting through its receptor CCKLR-17D3, is involved in suppressing sexual behaviors. nih.gov

| Key Gene/Neuron | Role in Sexual Behavior | Interaction with Drosulfakinin |

| fruitless (fruM) | Master regulator of male courtship behavior. nih.govsdbonline.org | DSK signaling occurs within the fru circuitry to antagonize P1 neurons and suppress sexual arousal. nih.govresearchgate.net |

| doublesex (dsx) | Specifies sexual identity and regulates female receptivity through pC1 neurons. elifesciences.org | DSK neurons receive input from dsx-expressing pC1 neurons to modulate female receptivity. elifesciences.orgnih.gov |

| P1 Neurons | Command neurons for initiating male courtship. nih.govsdbonline.org | DSK neurons function antagonistically to P1 neurons. nih.gov |

| pC1 Neurons | Integrate sex-related cues to modulate female receptivity. elifesciences.orgnih.gov | Provide input to DSK-expressing neurons. nih.gov |

Control of Feeding, Satiety, and Gut Function

Satiety Signaling and Food Ingestion

Drosulfakinin is a key neuropeptide in the regulation of feeding and satiety in Drosophila, functioning as a primary satiety signal. nih.govnih.gov Its role is analogous to that of cholecystokinin (B1591339) (CCK) in mammals, which is a well-known satiety hormone. sdbonline.orgnih.gov The expression and release of DSK are closely linked to the fly's nutritional state. researchgate.net For instance, Dsk transcript levels in the head increase after refeeding following a period of starvation. researchgate.net

Activation of DSK-producing neurons is sufficient to inhibit feeding behaviors, such as the proboscis extension response to sucrose. researchgate.net Conversely, silencing DSK-producing neurons or reducing DSK levels leads to a decrease in satiety signaling, resulting in increased food intake. sdbonline.orgnih.gov This indicates that DSK is necessary for the proper regulation of meal size. nih.govnih.gov DSK is co-expressed with Drosophila insulin-like peptides (DILPs) in a specific set of brain neurosecretory cells known as insulin-producing cells (IPCs). nih.govnih.gov Diminishing DSK specifically in these IPCs is enough to disrupt the normal regulation of food intake, confirming its role as a hormonal satiety signal released from the brain. nih.govnih.gov

| Experimental Condition | Effect on DSK System | Consequence on Feeding Behavior |

| Refeeding after starvation | Increased Dsk transcript and peptide expression. researchgate.net | Promotion of satiety. |

| Optogenetic activation of DSK neurons | Increased DSK release. researchgate.net | Inhibition of proboscis extension response. researchgate.net |

| Silencing of DSK neurons/RNAi knockdown | Decreased DSK signaling. sdbonline.orgnih.gov | Increased food ingestion and reduced satiety. sdbonline.orgnih.gov |

Influence on Sugar Sensing (e.g., GR64f)

The satiety-inducing effects of Drosulfakinin extend to the modulation of gustatory perception, particularly the sensing of sugars. Research has shown that DSK signaling can inhibit the response of sugar-sensing neurons. researchgate.net Specifically, DSK has been found to inhibit the activity of gustatory receptor neurons that express the sugar receptor GR64f. researchgate.net These neurons are located on the fly's primary taste organs, such as the labellum and legs, and are crucial for detecting the presence of sugars in potential food sources. By dampening the response of these sugar-sensing neurons, DSK effectively reduces the perceived palatability of sugary foods, which contributes to the cessation of feeding once satiety is reached. researchgate.net This mechanism provides a direct link between the internal state of satiety, signaled by DSK, and the sensory perception of food quality.

Locomotor Behavior and Escape Response

Regulation of Larval and Adult Locomotion

Drosulfakinin is a significant regulator of locomotor behavior in both larval and adult stages of Drosophila. sdbonline.orgnih.gov In larvae, the DSK signaling pathway, involving the peptide and its receptor CCKLR-17D1, is necessary for promoting body wall muscle contraction. nih.govnih.gov This action is fundamental to larval movement. nih.govnih.gov Application of sulfated DSK-1 (DSK-1S) has been shown to have a strong stimulatory effect, significantly increasing the frequency of fictive locomotion in semi-intact larval preparations. nih.gov

Furthermore, DSK signaling is critical for stress-induced escape responses. nih.govnih.govresearchgate.net When exposed to stressful stimuli such as intense light, wild-type larvae increase their crawling speed and frequency of body wall contractions as an adaptive avoidance behavior. nih.gov Larvae with compromised DSK or CCKLR-17D1 function show a deficient escape response, highlighting the importance of this neuropeptide system in mediating behaviors essential for survival. nih.govnih.gov In adult flies, DSK is also implicated in the control of locomotor activity. nih.gov While the specific mechanisms in adults are still being elucidated, the involvement of DSK in larval locomotion and escape responses points to a conserved role for this peptide in modulating movement throughout the fly's life cycle. sdbonline.orgresearchgate.net

| Stage | Behavior | Role of this compound | Receptor |

| Larva | Basal Locomotion | Promotes body wall muscle contraction. nih.govnih.gov | CCKLR-17D1 |

| Larva | Escape Response | Necessary for increased locomotion under stress (e.g., intense light). nih.govnih.gov | CCKLR-17D1 |

| Adult | Locomotion | Involved in regulating adult locomotory behavior. nih.gov | Not specified |

Stress-Induced Escape Response

Drosulfakinin (DSK) signaling is integral to mediating stress-induced escape responses in Drosophila larvae. Research indicates that the DSK neuropeptide and its receptor, CCKLR-17D1, are necessary for appropriate locomotor behavior when larvae are exposed to stressful stimuli such as intense light. nih.govnih.gov The DSK/CCKLR-17D1 signaling pathway promotes body wall muscle contraction in larvae, a key component of the physical movement required for an escape response. nih.govnih.gov Studies using both semi-intact larval preparations and intact larvae have demonstrated that this signaling pathway is crucial for regulating locomotion. nih.govnih.gov Consequently, functional DSK/CCKLR-17D1 signaling is required in vivo for an effective escape response under stressful conditions. nih.gov This highlights the role of Drosulfakinin not just in baseline motor function but specifically in modulating motor output during critical behavioral responses to adverse environmental cues. nih.govsdbonline.org

Social Behavior and Plasticity

The neuropeptide Drosulfakinin plays a critical role in modulating a range of social behaviors and adaptive plasticity in Drosophila. elifesciences.orgbiorxiv.org Social experiences, particularly during early life, can significantly shape adult behaviors and physiology, and DSK signaling is a key neural mechanism in this process. elifesciences.orgresearchgate.net Social isolation, for instance, has been shown to downregulate the expression of the gene encoding DSK. biologists.comnih.govbiologists.com This change in DSK expression is linked to alterations in social behaviors such as aggression. biologists.comnih.govbiologists.com The DSK pathway, homologous to the vertebrate cholecystokinin (CCK) system, is implicated in aggression, satiety, and sexual behaviors, underscoring its broad importance in orchestrating social responses. sdbonline.orgnih.gov

Social Network Behavior (SNB) and Social Distance (SD)

Social Network Behavior (SNB) in Drosophila can be quantified by measuring the social distance (SD), or the proximity between individuals in a group. elifesciences.orgnih.gov This metric reveals that flies establish social clusters, a trait that varies among different genetic strains. elifesciences.orgnih.gov A systemic analysis of 175 inbred strains from the Drosophila Genetics Reference Panel (DGRP) demonstrated a strong correlation between a short social distance (i.e., high social clustering) and certain life-history traits, such as longer developmental time, reduced food intake, and hypoactivity. elifesciences.orgbiorxiv.orgnih.gov These "inferior" developmental traits in individuals with short SD appear to be compensated for by group culturing, suggesting that social clustering confers adaptive benefits. elifesciences.orgnih.gov Social isolation significantly impairs the development and activity of larvae, particularly in strains predisposed to short SD. nih.gov Drosulfakinin signaling, specifically through its receptor CCKLR-17D1, is a crucial mediator of the plasticity of this social network behavior. elifesciences.orgbiorxiv.org

| Social Distance Phenotype | Associated Developmental & Behavioral Traits | Effect of Group Culturing |

|---|---|---|

| Short SD (High Clustering) | Long developmental time, low food intake, hypoactivity | Compensates for individual developmental inferiority |

| Long SD (Low Clustering) | Shorter developmental time, higher food intake, higher activity | Less dependent on group benefits for development |

Encoding Early-Life Social Memory

Drosulfakinin signaling is a critical component in the neural mechanism for encoding early-life social memories, which in turn shapes adult social behavior. elifesciences.orgnih.govnih.gov The social experiences of Drosophila during development are necessary for the later plasticity of social behaviors. elifesciences.orgnih.gov If flies are raised in social isolation, the beneficial effects of social interaction in adulthood are silenced, and the ability to adapt their social clustering in response to physiological challenges is blunted. elifesciences.orgbiorxiv.org This suggests that early-life social interactions establish a form of "social memory." elifesciences.org Research has shown that social deprivation specifically suppresses the expression of the Dsk gene in three distinct pairs of neurons (MP1a, MP1b, and MP3) in the adult brain. elifesciences.orgnih.gov Transgenic manipulation of the activity of these DSK neurons is sufficient to mimic the state of social experience, indicating that this signaling pathway is a key neural substrate for storing these formative social memories. elifesciences.orgnih.gov

Adaptive Social Plasticity in Adulthood

The social memories encoded by DSK signaling during development allow for adaptive social plasticity in adult flies. nih.govnih.gov This means that adult Drosophila can adjust their social preferences and behaviors, such as their degree of social clustering, in response to changing physiological conditions, but only if they have had social experiences early in life. elifesciences.orgnih.gov For example, physiological challenges like mechanical injury can trigger a change in social network behavior, but this plasticity is absent in flies that were developmentally isolated. elifesciences.org The DSK pathway, specifically male-specific signaling to the cholecystokinin-like receptor 17D1 (CCKLR-17D1), mediates this adaptive plasticity. elifesciences.orgbiorxiv.orgnih.gov Blocking synaptic transmission from DSK neurons during the larval stage is enough to suppress this injury-induced social clustering in adults, reinforcing the idea that the DSK system is fundamental for translating early-life experience into adaptive adult social responses. elifesciences.org

Neuromuscular Junction Development and Synaptic Plasticity

The Drosulfakinin signaling pathway plays a significant role in the development and plasticity of the Drosophila larval neuromuscular junction (NMJ). sdbonline.org The NMJ is a widely used model system for studying the molecular mechanisms that govern how synapses form, grow, and change. nih.govresearchgate.net Many key synaptic proteins and signaling pathways are conserved between Drosophila and vertebrates, making insights from the fly NMJ relevant to understanding broader principles of neural development. sdbonline.orgnih.gov DSK signaling has been identified as one of the crucial pathways that regulate the physical growth and functional properties of these motor synapses. sdbonline.org

Evolutionary Conservation of Cholecystokinin Like Peptides

Comparative Analysis with Mammalian Cholecystokinin (B1591339) (CCK)

Drosulfakinin (DSK) in insects and Cholecystokinin (CCK) in mammals represent an exemplary case of evolutionary conservation of neuropeptide function. elifesciences.org DSK is considered the homolog of vertebrate CCK, and despite millions of years of evolutionary divergence, their roles in regulating physiology and behavior show remarkable parallels. nih.govnih.gov In mammals, CCK is a well-known gut-brain peptide that acts as a satiety signal and is involved in digestion, anxiety, and social behaviors. elifesciences.orgncert.nic.in Similarly, DSK in Drosophila functions as a satiety hormone and a neuromodulator of aggression and complex social interactions. sdbonline.orgpnas.org

While immunochemical studies suggest that invertebrate CCK-like peptides are structurally distinct from their vertebrate counterparts, the signaling pathways show conservation. nih.gov In Drosophila, DSK signals through two G protein-coupled receptors, CCK-like Receptor at 17D1 (CCKLR-17D1) and CCKLR-17D3. sdbonline.orgelifesciences.org These receptors are analogous to the mammalian CCK-A and CCK-B receptors, which mediate the diverse effects of CCK. The conservation extends to their expression patterns; for instance, CCK is found in both the gastrointestinal tract and the brain in mammals, and DSK is similarly expressed in both peripheral and central neurons in flies. nih.govncert.nic.in

Table 1: Comparative Overview of Drosulfakinin (DSK) and Cholecystokinin (CCK) This table provides a comparative summary of Drosulfakinin in Drosophila and its mammalian homolog, Cholecystokinin.

| Feature | Drosulfakinin (DSK) in Drosophila | Cholecystokinin (CCK) in Mammals |

|---|---|---|

| Primary Role | Neuropeptide and hormonal satiety signal. nih.gov | Gut-brain peptide hormone, neurotransmitter. ncert.nic.in |

| Key Functions | Regulates satiety, aggression, social and sexual behaviors. sdbonline.orgelifesciences.org | Regulates satiety, digestion, anxiety, aggression. elifesciences.orgncert.nic.in |

| Receptors | CCKLR-17D1, CCKLR-17D3. sdbonline.org | CCK-A (peripheral), CCK-B (central). nih.gov |

| Homology | Considered the evolutionary homolog of CCK. nih.govnih.gov | Evolved from an ancestral peptide shared with invertebrates. nih.gov |

| Evolutionary Origin | Arose early in invertebrate evolution. nih.gov | Peptides with similar epitopes date back to early animal lineages. nih.gov |

Conserved Behavioral and Physiological Modulations Across Taxa

The functional parallels between DSK and CCK signaling provide strong evidence for a deeply conserved system modulating fundamental behaviors necessary for survival and reproduction. elifesciences.orgelifesciences.org Across vast evolutionary distances, from insects to mammals, this peptide family consistently influences aggression, feeding, and social dynamics. nih.govpnas.org This suggests that the ancestral role of this neuropeptide was likely tied to integrating nutritional state with social context to produce adaptive behavioral responses.

The DSK/CCK signaling pathway plays a conserved role in modulating aggression. nih.govelifesciences.org In Drosophila melanogaster, the neuropeptide Drosulfakinin has been shown to regulate aggression, particularly that which is induced by social isolation. nih.govnih.gov Research has found that social isolation leads to a downregulation of the Dsk gene. nih.gov Interestingly, DSK signaling appears to have a U-shaped effect on aggression, where both genetic silencing and activation of DSK-producing neurons can lead to an increase in aggressive behaviors in socially isolated flies. nih.govsdbonline.org The receptor CCKLR-17D1 has been identified as being particularly important for this modulation of aggression. elifesciences.org

This function is evolutionarily conserved in vertebrates, where CCK is implicated in aggression and anxiety-related behaviors. nih.govelifesciences.org In mammals, including humans, CCK and its receptors are known to regulate responses to social defeat and stress. nih.gov For instance, the administration of the CCK fragment, CCK-4, can reliably induce panic attacks in humans, demonstrating its powerful role in anxiety. elifesciences.org In cats, CCK agonists have been shown to potentiate defensive rage behavior, while antagonists suppress it. elifesciences.org This indicates that the cholecystokinin system is a conserved pathway for modulating aggressiveness across diverse species. elifesciences.org

Table 2: Research Findings on DSK/CCK and Aggression This table summarizes key experimental findings on the role of Drosulfakinin (DSK) and Cholecystokinin (CCK) in aggression.

| Organism | Finding | Implication | Citation |

|---|---|---|---|

| Drosophila melanogaster | Knockdown of Dsk gene expression significantly increases social isolation-induced aggression. | DSK signaling is necessary to suppress aggression in socially isolated contexts. | nih.govnih.gov |

| Drosophila melanogaster | Both genetic activation and silencing of DSK neurons increase aggression. | The DSK system exhibits a complex, U-shaped modulatory effect on aggression. | nih.govsdbonline.org |

| Drosophila melanogaster | Loss of function in the DSK receptor CCKLR-17D1 reduces aggression. | The CCKLR-17D1 receptor is a key component of the aggression-modulating circuit. | elifesciences.org |

| Mammals | The CCK system is implicated in regulating aggression and social-defeat responses. | CCK is a conserved neuromodulator of social stress and conflict. | nih.gov |

| Humans | Intravenous injection of CCK-4 reliably induces panic attacks. | CCK is a potent modulator of anxiety and fear states. | nih.govelifesciences.org |

One of the most deeply conserved functions of the DSK/CCK peptide family is the regulation of satiety and feeding behavior. sdbonline.orgnih.gov In mammals, CCK is released from the intestine during a meal and acts on receptors to transmit satiety signals to the brain, thereby inhibiting further food intake. sdbonline.org

A parallel system exists in Drosophila, where DSK functions as a hormonal satiety signal. pnas.orgnih.gov Studies have shown that DSK and its receptors are critical for regulating food intake. nih.gov Refeeding after a period of starvation increases the expression of DSK transcripts and peptides in the fly brain. researchgate.netplos.org Diminishing DSK levels, either broadly or specifically in a subset of insulin-producing cells (IPCs) where it is co-expressed, leads to defects in the regulation of food intake. nih.gov Silencing DSK signaling can decrease satiety signals and consequently increase food consumption. sdbonline.orgelifesciences.org Furthermore, DSK signaling not only affects the quantity of food consumed but also influences food choice, indicating a role in assessing the nutritional value of food. nih.govnih.gov This function is mediated by inhibiting the attraction to sugars, which involves the receptor CCKLR-17D3 expressed in gustatory neurons. plos.org

Table 3: Impact of Drosulfakinin (DSK) Manipulation on Feeding Behavior in Drosophila This interactive table details the outcomes of various experimental manipulations of the DSK signaling pathway on feeding and satiety.

| Experimental Manipulation | Target | Result | Citation |

|---|---|---|---|

| RNAi-mediated knockdown of DSK in insulin-producing cells (IPCs) | DSK peptide levels in a key neuronal subset | Defective regulation of food intake and food choice. | nih.gov |

| Silencing of all DSK-producing cells | Release of DSK peptides | Decreased satiety signaling and increased food intake. | elifesciences.org |

| Injection of sulfated DSK peptides | Systemic DSK signaling | Inhibition of food intake. | plos.org |

| Knock-out of DSK receptor CCKLR-17D3 | DSK signaling in gustatory neurons | Reduced inhibition of sugar attraction, affecting satiety response. | plos.org |

Beyond aggression and feeding, the DSK/CCK signaling pathway has a conserved role in modulating a range of complex social behaviors. elifesciences.orgpnas.org In Drosophila, DSK signaling is integral to reproductive and other social interactions. elifesciences.orgnih.gov

Research has established DSK as a key regulator of male mate choosiness. pnas.org Increased activity of DSK in a subset of insulin-producing cells enhances a male's choosiness for more attractive mates, a process that requires the receptor CCKLR-17D1. pnas.orgnih.gov DSK signaling also plays a critical role in female sexual receptivity. elifesciences.org Loss of DSK function reduces female receptivity, while overexpressing it enhances this behavior, with the effects being mediated by the receptor CCKLR-17D3. elifesciences.org

Furthermore, DSK signaling is implicated in the plasticity of social behaviors based on life experience. elifesciences.orgresearchgate.net Social isolation during development can suppress the expression of Dsk in specific brain neurons, which in turn alters adult social network behaviors. elifesciences.orgnih.gov Broad activation of DSK neurons can also be rewarding and protect males from the negative effects on lifespan that are associated with stressful social conditions, such as exposure to female pheromones without the ability to mate. pnas.org This suggests that DSK/CCK signaling is a conserved mechanism for integrating an animal's internal state with its social environment to guide complex behaviors like mate selection and social spacing. pnas.orgnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Drosulfakinin 1 (DSK-1) |

| Cholecystokinin (CCK) |

| Cholecystokinin tetrapeptide (CCK-4) |

| Tachykinin |

| Insulin |

| Insulin-like peptides (DILPs) |

| Gastrin |

| Dopamine |

| Octopamine |

| Noradrenaline |

| Serotonin (5-HT) |

| Nesfatin-1 |

| Glucagon-like peptide 1 (GLP-1) |

| Pepsinogen |

| Estrogen |

| Progesterone |

| Atrial natriuretic factor |

| Erythropoietin |

| Gastric inhibitory peptide (GIP) |

| Secretin |

| Adrenaline (epinephrine) |

Advanced Methodologies and Future Research Directions

Refined Genetic Manipulation and Circuit Dissection

The precise genetic manipulation of DSK-expressing neurons has been instrumental in elucidating their specific contributions to behavior. Advanced genetic tools have enabled researchers to move beyond broad manipulations to achieve an unprecedented level of cellular and circuit-level resolution.

Single-Neuron Resolution Studies

By employing sophisticated genetic techniques, it has become possible to identify and manipulate individual DSK neurons and assess their impact on behavior. Studies have successfully identified four pairs of fruitless M-expressing DSK neurons, designated MP1 and MP3, that act to suppress male and female sexual behaviors. nih.gov This level of precision has been crucial in demonstrating that DSK-1 functions at a single-neuron resolution to modulate complex social interactions. nih.govpnas.orgbiorxiv.org For instance, the activation of specific DSK neurons has been shown to inhibit male courtship, highlighting the direct causal link between the activity of a single neuron and a complex behavioral output. nih.gov

Intersectional Genetic Approaches

To further dissect the heterogeneity within the DSK neuronal population, researchers have turned to powerful intersectional genetic strategies. These approaches, which combine different genetic driver systems (e.g., GAL4/UAS and LexA/LexAop), allow for the targeting of specific subpopulations of neurons that express two or more genes of interest. This has been particularly valuable in distinguishing the functional roles of different DSK neuron subtypes. For example, by intersecting a Dsk-GAL4 line with other drivers, it has been possible to separately label and manipulate the medial DSK-MP1 and lateral DSK-MP3 neurons. nih.govelifesciences.org Such studies have revealed that DSK-MP1 neurons, but not DSK-MP3 neurons, are essential for modulating female sexual receptivity, demonstrating the functional specialization within the DSK system. nih.govelifesciences.org

High-Throughput Transcriptomics and Proteomics in Response to Drosulfakinin Perturbation

Understanding the downstream molecular consequences of DSK signaling is crucial for a complete picture of its function. High-throughput "omics" approaches are beginning to shed light on the genes and proteins that are regulated by DSK-1 activity.

While direct high-throughput proteomic studies on DSK-1 perturbation are still emerging, transcriptomic analyses have provided valuable insights. For example, RNA-sequencing (RNA-seq) studies have been conducted in the context of social isolation, a condition known to alter DSK expression. mednexus.orgnih.gov These studies have identified a range of differentially expressed genes in response to social isolation, providing a list of candidate genes that may be directly or indirectly regulated by DSK signaling. mednexus.orgnih.gov Future proteomic studies, likely employing techniques such as mass spectrometry, will be essential to identify the specific proteins whose expression or post-translational modifications are altered following DSK receptor activation or knockdown, providing a more direct link between DSK signaling and cellular function.

In Vivo Electrophysiology and Calcium Imaging for Neuronal Activity Monitoring

Directly observing the activity of DSK neurons in real-time as an animal engages in behavior is a powerful approach to understanding their function. In vivo electrophysiology and calcium imaging have become indispensable tools for monitoring the dynamic activity of these neuromodulatory circuits.

Electrophysiological recordings from DSK neurons have provided direct evidence of their synaptic inputs and firing properties. pnas.orgnih.gov For instance, patch-clamp recordings have been used to confirm functional connectivity between courtship-promoting P1 neurons and DSK neurons. pnas.org Furthermore, in vivo calcium imaging, using genetically encoded calcium indicators like GCaMP, allows for the visualization of neuronal activity in awake, behaving flies. umb.edumdpi.comelifesciences.orgplos.orgumich.edu This technique has been instrumental in demonstrating that the calcium activity in DSK-expressing neurons increases in "winner" flies following an aggressive encounter, suggesting a role for DSK in encoding social dominance. nih.gov Similarly, calcium imaging has been used to show that DSK neurons respond to mating status in females. elifesciences.org

| Experimental Approach | Key Findings in Drosulfakinin 1 Research |

| In Vivo Electrophysiology | Confirmed synaptic connections from P1 neurons to DSK neurons. pnas.org |

| In Vivo Calcium Imaging | Revealed increased DSK neuron activity in "winner" males after fights. nih.gov Showed that DSK neuron activity is modulated by female mating status. elifesciences.org |

Advanced Connectomics and Ultrastructural Analysis of Drosulfakinin Circuits

To fully understand how DSK neurons integrate information and modulate downstream circuits, it is essential to map their synaptic connections. Advanced connectomics and ultrastructural analysis are beginning to provide a detailed anatomical blueprint of DSK circuits.

Recent advances in electron microscopy (EM) have enabled the reconstruction of neural circuits at synaptic resolution. A full adult female brain (FAFB) EM dataset has been utilized to map the synaptic inputs onto DSK-MP1 and DSK-MP3 neurons. elifesciences.org This analysis revealed intense synaptic input from pC1 neurons onto DSK-MP1b neurons, providing a structural basis for the functional interactions observed between these cell types in regulating female receptivity. elifesciences.orgnih.gov While a complete connectome of all DSK neurons and their partners is not yet available, these initial studies demonstrate the power of this approach. Future work will likely involve more extensive EM reconstructions to create a comprehensive wiring diagram of the DSK system.

Ultrastructural analysis of peptidergic neurons in Drosophila has shown that neuropeptides can be released both synaptically and non-synaptically (paracrine or volume transmission). nih.gov This suggests that DSK-1 may act on both immediate synaptic partners and more distant targets. Detailed EM studies of DSK-containing vesicles and their localization within DSK neurons will be necessary to fully understand the modes of DSK transmission. sdbonline.org

Pharmacological Interventions and Ligand-Receptor Specificity Studies

Pharmacological tools and studies of ligand-receptor interactions are crucial for validating the roles of DSK receptors and for potentially developing tools to manipulate DSK signaling with temporal and spatial precision.

Drosophila has two known receptors for DSK: CCKLR-17D1 and CCKLR-17D3. nih.govelifesciences.orgnih.gov Genetic and pharmacological studies have begun to tease apart the specific functions of these two receptors. For instance, loss-of-function mutations in CCKLR-17D1 have been shown to reduce aggression, while DSK-2 peptide is thought to act through CCKLR-17D3 to suppress sexual behaviors. biorxiv.orgnih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of DSK peptides relates to their biological activity. nih.govresearchgate.net By synthesizing and testing analogs of DSK, researchers can identify the key amino acid residues responsible for receptor binding and activation. nih.govresearchgate.net These studies are not only fundamental to understanding the molecular basis of DSK signaling but also pave the way for the design of specific agonists and antagonists that can be used to pharmacologically probe the function of DSK circuits.

| Drosulfakinin Receptor | Associated Functions |

| CCKLR-17D1 | Aggression, Male Choosiness nih.govresearchgate.net |

| CCKLR-17D3 | Female Sexual Receptivity, Male Courtship Inhibition biorxiv.orgnih.govelifesciences.org |

Elucidating Upstream Cues and Pathways Activating Drosulfakinin Systems

The activation of Drosulfakinin (DSK) systems is regulated by a variety of upstream signals, reflecting its integration into complex neural circuits that govern diverse behaviors. Research indicates that sensory and molecular signals associated with physiological states like hunger and stress are potential upstream cues that activate DSK-producing neurons sdbonline.org. The elucidation of these pathways is critical to understanding how external and internal states are translated into DSK-mediated responses.

In the context of sexual behavior, specific neuronal inputs have been identified. For instance, two pairs of DSK-expressing neurons that modulate female sexual receptivity receive input from pC1 neurons. nih.govelifesciences.org These pC1 neurons are crucial integrators of sex-related cues and the female's mating status nih.govelifesciences.org. In males, DSK-expressing neurons function downstream of a subset of P1 neurons to regulate aggression and courtship behaviors sdbonline.orgresearchgate.net. P1 neurons themselves integrate olfactory and gustatory cues from potential mates, indicating a direct link from sensory perception to DSKergic modulation sdbonline.org. This demonstrates a clear pathway where sensory information related to social and sexual contexts is processed by higher-order neurons (like P1 and pC1) which in turn activate the DSK system.

Furthermore, the pars intercerebralis (PI) region of the fly brain, which is analogous to the mammalian hypothalamus, contains DSK-expressing neurons that co-express insulin-like peptides sdbonline.orgnih.gov. Activation of these specific neurons points to metabolic and physiological state-dependent regulation of DSK signaling nih.gov. However, for some functions, it is also plausible that certain DSK neurons, such as the MP1 neurons involved in nociception, may exhibit spontaneous activity sdbonline.org. Further physiological studies are needed to fully map the responsiveness of DSKergic neurons to various cues and delineate the complete upstream activation pathways sdbonline.org.

| Upstream Neuron/Cue | DSK Neuron Population | Regulated Behavior | Source |

| pC1 Neurons (integrating sex-related cues) | Two pairs of central brain DSK neurons | Female Sexual Receptivity | nih.govelifesciences.org |

| P1 Neurons (subset) | DSK-expressing neurons | Male Aggression & Courtship | sdbonline.org |

| Hunger/Stress Signals (potential) | DSKergic neurons | Various physiological processes | sdbonline.org |

| Insulin-Producing Cells (IPCs) | Subset of DSK-expressing neurons in the PI | Male Choosiness & Feeding | nih.gov |

Investigating Context-Specific Drosulfakinin Signaling

The function of Drosulfakinin is highly dependent on the organism's social context and sex. A prominent example is its role in aggression, which is specifically observed in socially isolated flies sdbonline.orgnih.gov. In this condition, social deprivation leads to a downregulation of the Dsk gene, and subsequent manipulations of DSK signaling directly impact aggression levels sdbonline.orgnih.govnih.gov. Conversely, in socially enriched flies, aggression is controlled by a different neuropeptide system involving tachykinin, highlighting a remarkable context-specific switch in neuromodulatory control sdbonline.orgnih.gov.

This context dependency extends to social network behavior. Early-life social experiences are crucial for shaping social plasticity in adult flies, and DSK signaling is a key mediator of this process nih.gov. Male-specific DSK signaling, acting through the cholecystokinin-like receptor 17D1 (CCKLR-17D1), encodes this early-life social memory nih.govelifesciences.org. Transgenic manipulation of DSK neuron activity can even mimic the state of social experience, demonstrating its central role in translating social history into adaptive behavioral phenotypes nih.govelifesciences.org. This signaling pathway appears to be sexually dimorphic, as its role in gating social network behavior plasticity is not observed in females elifesciences.org.

In sexual behaviors, the context of sex and neuronal subtype is paramount. In females, DSK signaling through the CCKLR-17D3 receptor promotes sexual receptivity nih.govelifesciences.org. Specifically, the DSK-MP1 neurons, but not DSK-MP3 neurons, are essential for this regulation nih.govelifesciences.org. In males, DSK signaling, also via CCKLR-17D3, acts within the fruitless-expressing circuitry to inhibit courtship, functioning antagonistically to the arousal-promoting P1 neurons sdbonline.orgresearchgate.net. This demonstrates how the same neuropeptide system can be wired differently to produce distinct, and in some cases opposite, behavioral outcomes depending on sex and the specific neural sub-population involved.

| Behavioral Context | Key DSK Pathway Component | Outcome of DSK Signaling | Source |

| Social Isolation | Drosulfakinin pathway | Promotes aggression | sdbonline.orgnih.gov |

| Social Enrichment | Tachykinin pathway (DSK pathway inactive for aggression) | Aggression is controlled by tachykinin | sdbonline.orgnih.gov |

| Early-Life Social Experience (Males) | DSK signaling to CCKLR-17D1 | Encodes social memory for adaptive social plasticity | nih.govelifesciences.org |

| Female Mating Behavior | DSK-MP1 neurons acting on CCKLR-17D3 | Promotes sexual receptivity | nih.govelifesciences.org |

| Male Mating Behavior | DSK neurons acting on CCKLR-17D3 in fruM circuitry | Suppresses sexual arousal | sdbonline.orgresearchgate.net |

Understanding Pleiotropic Effects and Homeostatic Regulation of Drosulfakinin

Drosulfakinin is a pleiotropic neuropeptide, meaning it influences multiple, often unrelated, physiological processes and behaviors. Its actions are integral to maintaining organismal homeostasis. Research has implicated DSK signaling in a wide array of functions, including the regulation of gut function, satiety and food ingestion, aggression, sexual behavior, hyperactivity, and escape-related locomotion sdbonline.org. It also plays a role in synaptic plasticity during the development of the neuromuscular junction sdbonline.org. This functional diversity is a hallmark of many neuropeptides and underscores the challenge and importance of understanding how a single signaling molecule can achieve such varied effects.

A fascinating aspect of DSK's regulatory function is its non-linear, U-shaped dose-response curve in certain behaviors, a phenomenon known as hormesis nih.gov. In the context of social isolation-induced aggression, both the genetic knockdown of Dsk and the activation or silencing of DSK-producing neurons lead to a similar outcome: increased aggression sdbonline.orgnih.gov. This suggests that aggressive behavior is kept in check by an optimal, baseline level of DSK signaling. Deviations from this homeostatic set point, either through decreased or excessive signaling, disrupt the balance and result in the same behavioral phenotype sdbonline.orgnih.gov. This U-shaped dependence is also seen with other neuromodulators, indicating it may be a common principle in the homeostatic regulation of complex behaviors sdbonline.orgnih.gov.

Q & A

Q. Q. What protocols are recommended for creating a centralized, annotated database of this compound-related phenotypes across Drosophila studies?

- Methodological Answer : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable). Structure data using controlled vocabularies (e.g., FlyBase terms) and include metadata such as experimental conditions, genetic backgrounds, and statistical methods. Host on platforms like Zenodo or Figshare with DOI assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.